molecular formula C13H12ClOP B118578 (Chloromethyl)diphenylphosphine Oxide CAS No. 1806-49-1

(Chloromethyl)diphenylphosphine Oxide

Cat. No. B118578
CAS RN: 1806-49-1
M. Wt: 250.66 g/mol
InChI Key: IGPFFLDNJJJXHV-UHFFFAOYSA-N
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Description

“(Chloromethyl)diphenylphosphine Oxide” is a chemical compound with the molecular formula C13H12ClOP . It is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology .


Synthesis Analysis

The synthesis of “(Chloromethyl)diphenylphosphine Oxide” involves the interaction of (2-(chloromethyl)phenyl)diphenylphosphine with different imidazoles . This method has been cited in various publications and is considered a standard approach for the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “(Chloromethyl)diphenylphosphine Oxide” is represented by the formula C13H12ClOP . The average mass of the molecule is 250.661 Da .

Scientific Research Applications

Complex Formation and Structural Analysis

(Chloromethyl)diphenylphosphine oxide is used in the formation of organotin and uranyl nitrate complexes. In one study, the compound formed 1:1 ligand-metal stoichiometry complexes with organotin, while forming a 2:1 complex with uranyl nitrate. These complexes were analyzed using NMR spectroscopy and X-ray crystallography, revealing interesting structural details, including dipolar interactions and molecular alignments due to the CH2Cl group (Kapoor, Cervantes-Lee, & Pannell, 2007).

Synthesis of Trigonal Tris(phosphine Oxides)

The synthesis of new trigonal tris(phosphine oxides) involves the reaction of 1,1,1-tris(chloromethyl)propane with diphenylphosphine. This process leads to the formation of stable compounds that are important in the field of organic chemistry and have potential applications in various synthesis processes (Pisareva, Petrovskii, Lyssenko, Antipin, & Nifant’ev, 2004).

Synthesis of Poly(Phosphine Oxides)

Methylenebis[diaryl(or alkyl)phosphine oxides] were synthesized using (chloromethyl)diphenylphosphine oxide and diaryl(or alkyl)phosphinous esters. This research highlights the versatility of (chloromethyl)diphenylphosphine oxide in synthesizing various phosphine oxide derivatives, which are valuable in material science and catalysis (Kabachnik, Medved', Polikarpov, & Yudina, 1967).

Electronic Materials and OLED Technology

(Chloromethyl)diphenylphosphine oxide plays a role in the synthesis of organic light-emitting diodes (OLEDs). It is utilized in the creation of efficient electron-transport and hole-blocking layers, showcasing its significance in the development of advanced electronic materials (Tan, Zou, Gao, Liu, Chen, Zhu, Peng, & Cao, 2016).

Application in Catalysis

This compound is used in the synthesis of ligands for metal complex catalysis. One study demonstrated the use of (chloromethyl)diphenylphosphine oxide-based ligands in catalysis, leading to asymmetric induction in chemical reactions (Reznikov & Skvortsov, 2008).

Reactivity and Mechanistic Studies

The compound is also studied for its reactivity with other chemical systems. One research focused on the reactivity of chlorodiphenylphosphine and its oxide with various derivatives, contributing to the understanding of reaction mechanisms and molecular rearrangements (Sousa, Lima, Sampaio-Dias, García‐Mera, & Rodríguez-Borges, 2015).

Safety And Hazards

“(Chloromethyl)diphenylphosphine Oxide” is known to be an irritant to the eyes, skin, and respiratory system . Prolonged exposure can lead to respiratory problems, and accidental ingestion or inhalation can result in severe poisoning . It is also a highly reactive substance that can ignite upon contact with air or water .

properties

IUPAC Name

[chloromethyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPFFLDNJJJXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)diphenylphosphine Oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
PO Samskog, S Lee, CM Arroyo… - The Journal of …, 1984 - ACS Publications
Results Radical A. The EPRspectrum of (chloromethyl) diphenyl-phosphine oxide (Ph2P (0) CH2Cl) after irradiation inthe dark at 3 K with 77 (1 (0, 0, 1) is given in Figure 1. The same …
Number of citations: 13 pubs.acs.org
MI Kabachnik, TY Medved', YM Polikarpov… - Bulletin of the Academy …, 1967 - Springer
Conclusions 1. Methylenebis[diaryl(or alkyl)phosphine oxides] were synthesized by the reactions of phosphine oxides containing a chloromethyl group with diaryl(or alkyl)phosphinous …
Number of citations: 12 link.springer.com
AN Yarkevich, EN Tsvetkov - Russian journal of general chemistry, 2002 - Springer
phosphite it undergoes intramolecular cyclization leading to diphospholane VI. In this case, the high temperature of the process and removal of butyl chloride from the reaction sphere …
Number of citations: 7 link.springer.com
RN Kapoor, F Cervantes-Lee… - Journal of the Mexican …, 2007 - scielo.org.mx
… Chloromethyldiphenylphosphine oxide was prepared by using a modified literature procedure [13]; Me2SnCl2, Ph2SnCl2, Ph3SnCl were purchased from Gelest; ClPh2P and …
Number of citations: 1 www.scielo.org.mx
PO Samskog, S Lee, CM Arroyo, LD Kispert… - J. Phys. Chem.;(United …, 1984 - osti.gov
The radical Ph/sub 2/P(O)CH/sub 2/Cl/sup -/ is observed in 3 K x-ray irradiated crystals of (chloromethyl)diphenylphosphine oxide. The x-ray irradiation was carried out in the dark. The …
Number of citations: 0 www.osti.gov
IS Ivanova, VE Baulin, IN Polyakova… - Russian Journal of …, 2017 - Springer
A convenient method of synthesis of phosphoryl-substituted podands with dipehnylphosphorylmethyl end groups of the general formula Ph 2 P(O)CH 2 O(CH 2 CH 2 O) n CH 2 P(O)Ph …
Number of citations: 4 link.springer.com
NJ Lawrence, J Liddle, SM Bushell… - The Journal of Organic …, 2002 - ACS Publications
The intermediate anion derived from the vicarious nucleophilic substitution (VNS) of hydrogen reacts with a series of alkyl halides to generate the corresponding α-alkylated …
Number of citations: 50 pubs.acs.org
G Keglevich - Organophosphorus Chemistry: Volume 45, 2016 - books.google.com
… -3, 5-di-tert-butylphenyl) chloromethyldiphenylchlorophosphonium chloride with trimethyl orthoformate led to (4-hydroxy-3, 5-di-tert-butylphenyl) chloromethyl-diphenylphosphine oxide …
Number of citations: 6 books.google.com
KS Yudina, TY Medved', MI Kabachnik - … of the Academy of Sciences of …, 1966 - Springer
Conclusions A number of methylenebis[diphenylphosphine oxides] with various substituents (CH 3 , CF 3 , Cl, Br, OCH 3 ) in the meta- and para-positions of the benzene nuclei were …
Number of citations: 3 link.springer.com
X Sun - 2011 - escholarship.mcgill.ca
Two types of research were carried out in this thesis; the first section is about the development of a new phosphine-based tridentate pincer N-heterocyclic carbene ligand and …
Number of citations: 4 escholarship.mcgill.ca

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